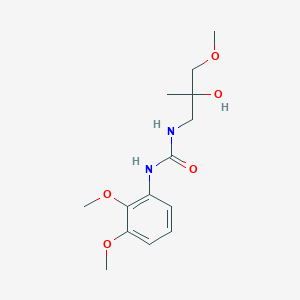

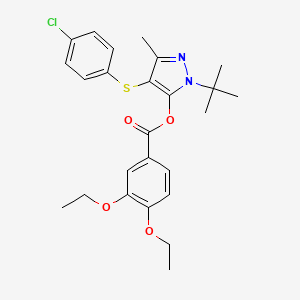

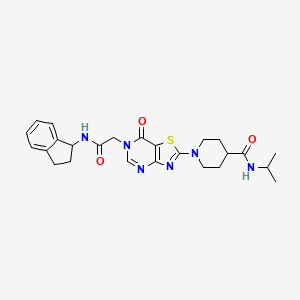

1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, also known as DMHU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMHU has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Hindered Ureas as Masked Isocyanates

Research indicates that hindered trisubstituted ureas, including compounds similar to 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, can undergo rapid and high-yielding acyl substitution with simple nucleophiles (amines, alcohols, thiols) under neutral conditions. This process involves a nucleophile-mediated proton-switch to generate either a zwitterionic precursor or directly an isocyanate. Such ureas offer potential in synthetic chemistry, especially in the preparation of amine derivatives, offering a method to convert a single urea into N-protected aniline derivatives incorporating common amine protecting groups (Hutchby et al., 2009).

Synthesis of Substituted Phenylureas from Methoxyphenols

Substituted phenylureas, like the compound , can be synthesized from methoxyphenols. One study details the synthesis of alkoxylated derivatives of sym-diethyldiphenylurea from methylated and ethylated vanillin, leading to the creation of new compounds. Such synthesis processes are important in expanding the range of chemically available compounds for various applications, including in the field of materials science and pharmaceutical research (Gardner et al., 1948).

Development of Enzyme-Linked Immunosorbent Assay

Compounds structurally related to 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, such as urea herbicides, have been the subject of research for the development of specific analytical methods like enzyme-linked immunosorbent assays (ELISAs). These methods enable the sensitive detection of such compounds in various matrices, which is crucial for environmental monitoring and quality control in agricultural practices (Katmeh et al., 1994).

Propiedades

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5/c1-14(18,9-19-2)8-15-13(17)16-10-6-5-7-11(20-3)12(10)21-4/h5-7,18H,8-9H2,1-4H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFPZNJQSNPXST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=C(C(=CC=C1)OC)OC)(COC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2392056.png)

![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)

![4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2392063.png)

![N-(5-(4-(N,N-dimethylsulfamoyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2392065.png)

![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2392076.png)

![4-methoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B2392077.png)